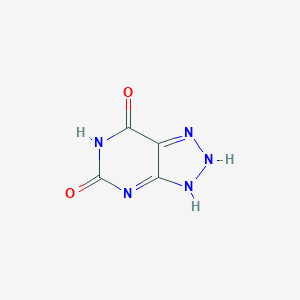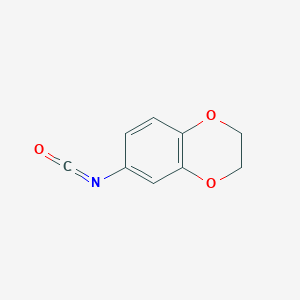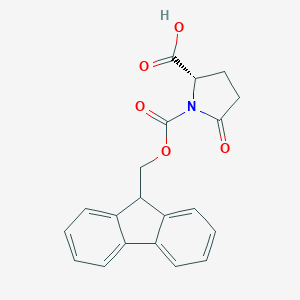
5-(2-Fluorophenyl)cyclohexane-1,3-dione
Overview
Description
5-(2-Fluorophenyl)cyclohexane-1,3-dione, also known as 2-fluorobenzoylformic acid, is an important organic compound used in a variety of scientific research applications. It is a versatile reagent used in organic syntheses, as well as in the preparation of various pharmacological agents. In addition, it has been used as a catalyst in various reactions, such as the synthesis of polymers and other organic compounds.
Scientific Research Applications
Pharmaceutical Agent Synthesis
The compound serves as a precursor in synthesizing various pharmaceutical agents. Its structure is integral to drugs with activities such as anti-osteoporosis , anticonvulsant , urease inhibition , and anesthesia . The barbituric acid skeleton, which is related to this compound, is used in clinical hypnotic and anti-inflammatory drugs .
Green Chemistry
In the realm of green chemistry, this compound is synthesized through environmentally friendly methods. It’s involved in reactions like the Aldol–Michael addition in aqueous solutions, which is a testament to its adaptability in green synthesis processes .
Material Science
The unique properties of 5-(2-Fluorophenyl)cyclohexane-1,3-dione make it a candidate for developing new materials with potential applications in various industries, including electronics and coatings .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .
Biological Research
The compound’s derivatives are used in biological research, particularly in studying enzyme inhibition, which is crucial for understanding metabolic pathways and designing drugs .
Chemical Synthesis Intermediates
It acts as an intermediate in the synthesis of more complex chemical compounds. Its role in multicomponent reactions highlights its versatility in organic synthesis .
Crystallography
The compound’s ability to form crystals makes it valuable in X-ray crystallography for determining the structure of organic molecules, which is essential in drug design and material science .
Computational Chemistry
In computational studies, the compound is used to model and predict the behavior of similar molecules, aiding in the understanding of chemical properties and reactions .
properties
IUPAC Name |
5-(2-fluorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEWCTHODLROAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545777 | |
| Record name | 5-(2-Fluorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)cyclohexane-1,3-dione | |
CAS RN |
102821-72-7 | |
| Record name | 5-(2-Fluorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

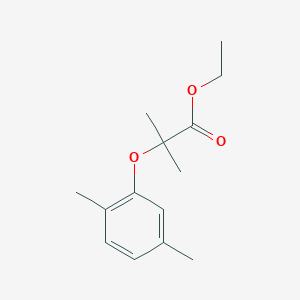
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
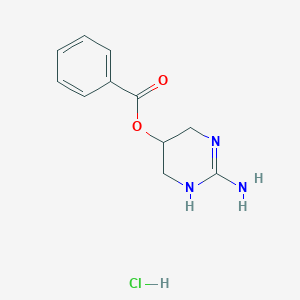

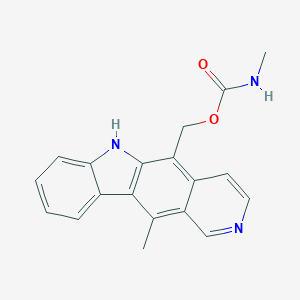
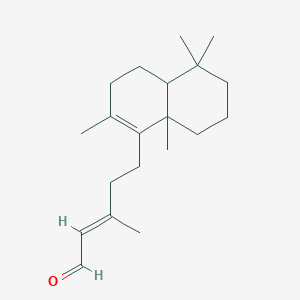
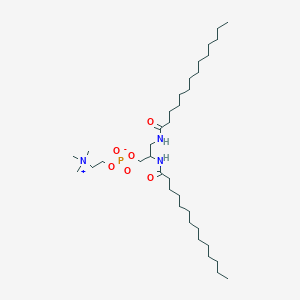
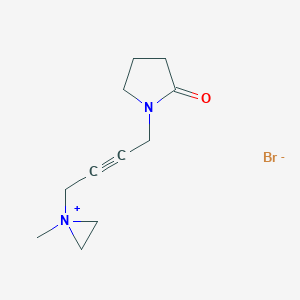
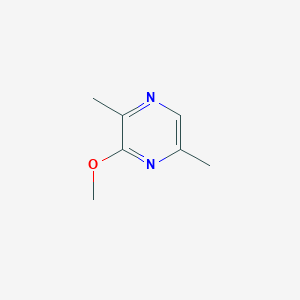
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)

